5-Nitroindoline-7-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133433-66-6 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-4-6(11(14)15)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2,(H,12,13) |
InChI Key |
UGSBYHSBFBUBJO-UHFFFAOYSA-N |
SMILES |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] |
Synonyms |
1H-Indole-7-carboxylicacid,2,3-dihydro-5-nitro-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitroindoline 7 Carboxylic Acid and Its Derivatives
Synthetic Routes to the 5-Nitroindoline-7-carboxylic Acid Core Structure
The assembly of the core this compound structure relies on foundational synthetic transformations, including the formation of the indole (B1671886) nucleus and the precise installation of functional groups at key positions.
The journey to this compound begins with the synthesis of its precursors, typically nitro-substituted indoles or indolines. A common and historical approach to the indole core is the Fischer indole synthesis. acs.org This method involves the cyclization of phenylhydrazones under acidic conditions. For nitroindoles, the corresponding nitrophenylhydrazone of an appropriate ketone or aldehyde, such as ethyl pyruvate (B1213749), is used. acs.org For instance, the synthesis of 5-nitroindole-2-carboxylic acid can be achieved by reacting p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form an intermediate hydrazone. google.com This hydrazone is then cyclized using a catalyst like polyphosphoric acid to yield ethyl 5-nitroindole-2-carboxylate, which is subsequently hydrolyzed to the carboxylic acid. google.com
Alternative strategies involve the direct nitration of an existing indoline (B122111) or indole ring system. The nitration of indoline-2-carboxylic acid can yield 6-nitroindoline-2-carboxylic acid. thieme-connect.com To achieve 5-nitro substitution, the nitrogen of the indoline ring is often first protected, for example, by acetylation. The resulting methyl 1-acetylindoline-2-carboxylate can then be nitrated to introduce the nitro group at the 5-position. thieme-connect.com Subsequent dehydrogenation and deprotection steps yield the desired nitroindole derivative.
Introducing the carboxylic acid group at the C-7 position is a critical step that has been addressed through various functionalization techniques. Traditional methods often required the pre-functionalization of the starting material, such as using 7-haloindoles in palladium-catalyzed carbonylation reactions with carbon monoxide. nih.gov
More recent advancements have focused on the direct C-H functionalization of the indoline ring, which avoids the need for pre-functionalized substrates. acs.org A notable development is the rhodium-catalyzed C(sp²)–H carbonylation at the C-7 position. nih.govacs.org This method utilizes dialkyl dicarbonates or carboxylic acid anhydrides as safe and manageable carbonyl sources, eliminating the need for gaseous carbon monoxide. nih.govacs.org The reaction is typically directed by a group on the indoline nitrogen, such as a pyrimidin-2-yl group, and proceeds with high selectivity for the C-7 position. nih.gov This process has been shown to be effective for a range of substituted indolines, including those with electron-donating and electron-withdrawing groups at the C-5 position, consistently providing the C-7 carbonylated products in good to high yields. acs.org
Table 1: Rhodium-Catalyzed C7-Ethoxycarbonylation of Various 5-Substituted Indolines
| Indoline Substrate (5-Position) | Product | Yield (%) | Reference |
|---|---|---|---|
| Methoxy (OMe) | Methyl 1-(pyrimidin-2-yl)-5-methoxyindoline-7-carboxylate | 91 | acs.org |
| Fluoro (F) | Methyl 1-(pyrimidin-2-yl)-5-fluoroindoline-7-carboxylate | 86 | acs.org |
| Chloro (Cl) | Methyl 1-(pyrimidin-2-yl)-5-chloroindoline-7-carboxylate | 89 | acs.org |
| Bromo (Br) | Methyl 1-(pyrimidin-2-yl)-5-bromoindoline-7-carboxylate | 88 | acs.org |
Derivatization Strategies for this compound
Once the core structure is established, various derivatization strategies can be employed to modify the molecule for specific applications. These modifications often target the indoline nitrogen or the C-7 carboxylic acid group.
N-acyl-7-nitroindolines are a significant class of compounds due to their photolytic properties, which make them useful as photocleavable protecting groups (PPGs). nih.govnih.gov The photoactivation of these molecules proceeds through the formation of a highly reactive nitronic anhydride (B1165640) intermediate. nih.govresearchtrends.netjst.go.jp This intermediate can then acylate various nucleophiles under neutral conditions. nih.govresearchtrends.net
The synthesis of these N-acyl derivatives can sometimes be challenging. nih.gov Traditional methods often involve generating an indole anion with a strong base followed by reaction with an acyl halide. lookchem.com To circumvent the use of potentially unstable acid chlorides, direct coupling methods have been developed. A successful approach involves the N-acylation of 5-substituted indoles with carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. lookchem.com This method is particularly effective for indoles bearing an electron-withdrawing group, such as a nitro group, at the C-5 position, affording high yields under mild, room-temperature conditions. lookchem.comresearchgate.net
Table 2: N-Acylation of 5-Nitro-1H-indole using the DCC/DMAP Method
| Carboxylic Acid | N-Acylated Product | Yield (%) | Reference |
|---|---|---|---|
| Benzoic acid | 1-Benzoyl-5-nitro-1H-indole | 91 | lookchem.com |
| 4-Methoxybenzoic acid | 1-(4-Methoxybenzoyl)-5-nitro-1H-indole | 93 | lookchem.com |
| 4-Nitrobenzoic acid | 1-(4-Nitrobenzoyl)-5-nitro-1H-indole | 95 | lookchem.com |
| Phenylacetic acid | 5-Nitro-1-(phenylacetyl)-1H-indole | 85 | lookchem.com |
Expanding the functional repertoire of nitroindolines, carbamate (B1207046) and thiocarbamate derivatives have been synthesized. nih.govnih.gov These derivatives may also exhibit photoreactivity, broadening the scope of available photolabile compounds. nih.govacs.org Thiocarbamates are sulfur analogs of carbamates where one or both oxygen atoms are replaced by sulfur. wikipedia.org
A direct and efficient synthesis for S-thiocarbamates of 7-nitroindolines has been reported. acs.org This method involves reacting a 7-nitroindoline (B34716) with triphosgene (B27547) to generate an intermediate carbamoyl (B1232498) chloride, which then reacts with a thiol to form the desired S-thiocarbamate derivative. acs.org This approach was successfully used to synthesize 5-bromo-7-nitroindoline-S-thiocarbamates, which were shown to be a new class of photoreactive compounds. nih.govacs.org
The photolabile nature of N-acyl-7-nitroindoline derivatives makes them valuable tools for bioconjugation, particularly for the "caging" of biologically active molecules like amino acids and peptides. nih.govacs.org Caging involves temporarily masking the function of a molecule, which can then be restored by light-induced cleavage of the protecting group.
Amides of 5-bromo-7-nitroindoline (B556508) (Bni) have been employed as photocleavable protecting groups in peptide chemistry. acs.org This includes applications in photo-activated peptide fragment condensation and the synthesis of N-glycopeptides. acs.org The conjugation is typically achieved by forming an amide bond between the C-7 carboxylic acid of the nitroindoline (B8506331) moiety and the amino group of an amino acid or peptide. General synthetic strategies for such conjugations often involve standard peptide coupling reagents to facilitate the amide bond formation. nih.gov These methods allow for the precise, light-mediated release of peptides and amino acids, providing spatial and temporal control in biological studies. nih.gov
Incorporation into Nucleosides and Oligonucleotides
The strategic incorporation of modified nucleobases into oligonucleotides is a powerful tool for probing and manipulating the structure and function of DNA and RNA. While direct data on this compound is unavailable, the broader families of 5-nitroindoles and 7-nitroindolines have been successfully integrated into nucleic acid structures, offering unique properties.
Research has focused on derivatives like N-acetyl-7-nitroindoline and 5-nitroindole (B16589) as functional analogues. For instance, N-acetyl-7-nitroindoline has been linked to the 2'-deoxyribose sugar at either the 3- or 5-position. nih.govnih.gov These modified nucleosides are then prepared as phosphoramidite (B1245037) building blocks for automated DNA synthesis. nih.gov
The incorporation of these analogues into oligodeoxynucleotides has been demonstrated using standard solid-phase synthesis techniques. nih.govnih.gov For example, an N-acetyl-7-nitroindoline derivative was successfully incorporated into a 17-mer oligodeoxynucleotide. nih.gov Similarly, oligonucleotides containing 5-nitroindole as a universal base have been synthesized and studied for their effects on duplex stability. nih.govgenelink.com
The table below summarizes key aspects of incorporating related nitroindole derivatives into oligonucleotides, based on available research.
| Derivative | Position of Incorporation in Nucleoside | Method of Incorporation into Oligonucleotides | Studied Application |
| N-Acetyl-7-nitroindoline | 3- or 5-position of 2'-deoxyribose | Phosphoramidite chemistry on automated DNA synthesizer | Photo-activatable acetylation of complementary RNA nih.govnih.gov |
| 5-Nitroindole | C1' of 2'-deoxyribose | Phosphoramidite chemistry on automated DNA synthesizer | Universal base analogue nih.govgenelink.com |
| 3-Ethynyl-5-nitroindole | C1' of 2'-deoxyribose | Solid-phase synthesis followed by "click" chemistry | Functionalization of DNA with reporter groups nih.gov |
It is important to note that the stability and function of oligonucleotides containing these analogues can be position-dependent. For example, substituting 5-nitroindole at the ends of an oligonucleotide is less destabilizing than placing it in the center. genelink.com
The research on these related compounds underscores the potential utility of nitroindole scaffolds in modifying nucleic acids. However, the specific properties and synthetic routes for incorporating "this compound" remain an open area for future investigation.
Photochemistry and Reaction Mechanisms of 5 Nitroindoline 7 Carboxylic Acid Derivatives
Fundamental Photorelease Pathways of N-Acyl-7-nitroindolines
The photorelease of carboxylic acids from N-acyl-7-nitroindolines is a nuanced process governed by the surrounding solvent environment. Upon photoactivation, these compounds undergo a series of transformations, leading to the liberation of the "caged" carboxylic acid and the formation of different indoline-derived byproducts. The water content of the solvent plays a critical role in dictating the dominant reaction pathway.
Photo-Induced Acyl Transfer to Nitronic Anhydride (B1165640) Intermediates
The initial and pivotal step in the photorelease mechanism of N-acyl-7-nitroindolines is a photo-induced intramolecular acyl transfer. researchgate.netnih.gov Upon absorption of light, the molecule is excited, likely to a triplet state (T1). researchgate.netnih.gov This excited state facilitates the transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group. researchgate.netnih.gov This process results in the formation of a highly reactive and transient intermediate known as a nitronic anhydride. researchgate.netnih.govjst.go.jp This intermediate is a common precursor to the subsequent competing reaction pathways that lead to the final products. researchgate.netnih.gov
Competing Hydrolysis Pathways and Product Formation
The fate of the nitronic anhydride intermediate is highly dependent on the concentration of water in the solvent system. Two primary, competing hydrolysis pathways have been identified, each yielding a distinct set of products. researchgate.netnih.govrsc.org
In solutions with a high water content, the predominant reaction pathway involves an AAL1-like cleavage of the nitronic anhydride intermediate. researchgate.netnih.govrsc.org This pathway is characterized by an intramolecular redox reaction within the aromatic ring system. The process ultimately leads to the release of the carboxylic acid and the formation of a 7-nitrosoindole derivative. researchgate.netnih.govrsc.org Initially, a nitroso-3H-indole is formed, which then tautomerizes to the more stable 7-nitrosoindole. researchgate.netnih.govrsc.org
| Condition | Predominant Pathway | Key Products |
| High Aqueous Content | AAL1-like cleavage | Carboxylic Acid, 7-Nitrosoindole |
This table summarizes the primary reaction outcome in high water concentrations.
Conversely, in environments with low water content, a different mechanism, the standard addition-elimination (AAC2) mechanism, prevails. researchgate.netnih.govrsc.org In this pathway, a water molecule acts as a nucleophile, attacking the acyl group of the nitronic anhydride intermediate. researchgate.netnih.govrsc.org This nucleophilic attack leads to the release of the carboxylic acid and the regeneration of the corresponding 7-nitroindoline (B34716). researchgate.netnih.govrsc.org
| Condition | Predominant Pathway | Key Products |
| Low Aqueous Content | Addition-Elimination (AAC2) | Carboxylic Acid, 7-Nitroindoline |
This table outlines the main reaction products in low water concentrations.
Mechanistic Probes and Elucidation Techniques
Unraveling the complex and rapid sequence of events in the photochemistry of 5-nitroindoline-7-carboxylic acid derivatives necessitates the use of sophisticated analytical techniques capable of detecting and characterizing fleeting intermediates.
Time-Resolved Laser Flash Photolysis (LFP) for Transient Detection
Time-resolved laser flash photolysis (LFP) is a powerful technique that has been instrumental in elucidating the photorelease mechanism. nih.govrsc.org LFP allows for the direct observation of transient species that are generated within nanoseconds of a laser pulse. In studies of 1-acyl-7-nitroindolines in a completely aqueous medium, LFP experiments have detected a transient species with a maximum absorbance (λmax) at 450 nm, which appears within the 20-nanosecond laser pulse. researchgate.netnih.govrsc.org This transient is assigned to the critical nitronic anhydride intermediate. researchgate.netnih.govrsc.org
The decay of this transient species can be monitored over time to determine the rates of subsequent reactions. For instance, the single exponential decay of the 450 nm transient in water, with an observed rate constant (kobs) of 5 × 10⁶ s⁻¹, is attributed to the release of the carboxylic acid and the formation of the nitroso-3H-indole. researchgate.netnih.govrsc.org These LFP studies provide direct evidence for the proposed mechanism and confirm that 1-acyl-7-nitroindolines can release their protected functionalities on a submicrosecond timescale. researchgate.netnih.govrsc.org
| Technique | Observation | Interpretation |
| Time-Resolved Laser Flash Photolysis (LFP) | Transient absorption at λmax 450 nm | Formation of the nitronic anhydride intermediate |
| Single exponential decay of the 450 nm transient (kobs = 5 × 10⁶ s⁻¹) | Release of carboxylic acid and formation of nitroso-3H-indole |
This table highlights the key findings from LFP studies.
Deuterium (B1214612) Isotope Effect Studies on Photoreactivity
Deuterium isotope effect studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying steps involving proton transfer. In the context of 1-acyl-7-nitroindoline photochemistry, such studies have provided critical insights into the reaction pathway. nih.govresearchgate.net
Research on model compounds of 1-acyl-7-nitroindolines has utilized deuterium isotope effects to probe the mechanistic details of carboxylic acid photorelease. nih.govresearchgate.net When photolysis experiments were conducted in deuterated solvents (e.g., CD₃CN–D₂O), the resulting data, combined with product analysis and kinetic studies, supported a complex mechanism initiated by the absorption of light. researchgate.net These studies help to confirm that the cleavage of the acyl group and the subsequent release of the carboxylic acid are influenced by the solvent environment and the nature of the intermediates formed. nih.govresearchgate.net For instance, the large isotope effect observed in the tautomerization of a dienone intermediate during the hydroxylation of phenylalanine by certain enzymes highlights the sensitivity of such reactions to isotopic substitution. nih.gov While direct studies on this compound are less common in the provided literature, the principles derived from related 7-nitroindoline systems are applicable. The mechanism for these related compounds involves the formation of a critical acetic nitronic anhydride intermediate from the triplet excited state (T₁). nih.govresearchgate.net The fate of this intermediate is dependent on the surrounding medium, and isotope effects can help differentiate between competing reaction pathways. nih.govresearchgate.netnih.gov
Kinetic Investigations of Carboxylic Acid Photorelease Rates
Kinetic studies, particularly those using nanosecond laser flash photolysis, have been instrumental in measuring the rates of photorelease from 1-acyl-7-nitroindoline derivatives. These investigations reveal that the release of the carboxylic acid is a remarkably rapid process. nih.govresearchgate.net
Upon laser flash photolysis in a fully aqueous medium, a transient species with a maximum absorbance (λmax) at 450 nm is observed within the 20-nanosecond laser pulse. This transient is identified as the key acetic nitronic anhydride intermediate. nih.govresearchgate.net The decay of this intermediate occurs via a single exponential process with an observed rate constant (kobs) of 5 x 10⁶ s⁻¹ in water. nih.govresearchgate.net This rapid decay is directly linked to the release of the carboxylic acid and the formation of a 7-nitroso-3H-indole. nih.gov Time-resolved measurements of acid release using the pH indicator bromothymol blue have corroborated these findings. nih.gov The data confirms that 1-acyl-7-nitroindolines can release their protected carboxylic acids on a sub-microsecond timescale, a property that is highly desirable for applications in probing fast biological processes. nih.govnih.govresearchgate.net
| Intermediate/Process | Wavelength (λmax) | Observed Rate Constant (kobs) in Water | Timescale |
| Acetic Nitronic Anhydride Decay | 450 nm | 5 x 10⁶ s⁻¹ | Sub-microsecond |
This table presents kinetic data for the photorelease from 1-acyl-7-nitroindoline derivatives in aqueous solution, as determined by laser flash photolysis. nih.govresearchgate.net
Influential Factors in Photoreactivity and Quantum Yield
The efficiency of the photorelease process, quantified by the quantum yield (Φ), is not constant but is influenced by several molecular and environmental factors. Understanding these factors is crucial for designing more effective photolabile protecting groups.
Effects of Aromatic Substitution (e.g., Role of the 5-Nitro Group)
The substitution pattern on the aromatic ring of the indoline (B122111) system plays a significant role in its photochemical behavior. While the core studies focus on the 7-nitroindoline scaffold, the introduction of additional substituents, such as a nitro group at the 5-position or a bromine atom, can modify the photolytic properties. acs.orgnih.gov For example, N-acyl-5,7-dinitroindolines have been utilized for the photochemical acylation of alcohols, indicating their photoreactive nature. acs.org
The presence of a 5-nitro group, in addition to the 7-nitro group, is expected to alter the electronic properties of the chromophore. This can affect the efficiency of intersystem crossing to the reactive triplet state and the subsequent chemical transformations. acs.org Similarly, the synthesis and photochemical study of 5-bromo-7-nitroindoline-S-thiocarbamates revealed a photolysis pathway that differs from that of N-acyl-7-nitroindolines, producing 5-bromo-7-nitrosoindoline. acs.orgnih.gov This highlights that substituents on the aromatic ring can fundamentally change the reaction mechanism and products. acs.orgnih.gov
Solvent Composition and Hydrogen Bonding Interactions
The composition of the solvent medium has a profound effect on the photoreaction of 1-acyl-7-nitroindolines. nih.govresearchgate.net Studies conducted in varying mixtures of water and acetonitrile (B52724) (CH₃CN) have shown that the reaction mechanism and the nature of the final photoproducts are highly dependent on the water content. nih.govresearchgate.net
Two competing reaction pathways for the key nitronic anhydride intermediate have been proposed:
High Water Content: In solutions with a higher proportion of water, the predominant pathway is an AAL1-like cleavage. This involves an intramolecular redox reaction within the aromatic system, leading to the release of the carboxylic acid and the formation of 7-nitrosoindole (after tautomerization of an initial intermediate). nih.govresearchgate.net
Low Water Content: In solutions with low water content (i.e., high in acetonitrile), the main hydrolysis pathway follows a standard AAC2 addition-elimination mechanism. Here, water acts as a nucleophile, attacking the acyl group to release the carboxylic acid and regenerate the 7-nitroindoline. nih.govresearchgate.net
The gradual change from one pathway to the other can be observed by analyzing the relative yields of the photoproducts (7-nitrosoindole vs. 7-nitroindoline) as a function of the water concentration. researchgate.net This solvent-dependent behavior is attributed to differences in solvation and the ability of protic solvents like water to participate directly in the reaction via hydrogen bonding and nucleophilic attack. nih.govresearchgate.netnih.govnih.gov The polarity and proticity of the solvent can stabilize different electronic states and intermediates, thereby directing the reaction along a specific path. rsc.orgrsc.org
| Water Content | Predominant Reaction Pathway | Major Photoproducts |
| High | AAL1-like Cleavage (Intramolecular Redox) | Carboxylic Acid + 7-Nitrosoindole |
| Low | AAC2 Addition-Elimination | Carboxylic Acid + 7-Nitroindoline |
This table summarizes the influence of water content on the photoreaction pathways of 1-acyl-7-nitroindoline derivatives. nih.govresearchgate.net
Strategies for Enhancing Photolytic Efficiency (e.g., Antenna Sensitization)
A significant challenge in the practical application of many caged compounds is their often low quantum yield. To overcome this, strategies have been developed to enhance the efficiency of light absorption and subsequent photoreaction. One of the most successful approaches for 1-acyl-7-nitroindoline derivatives is the use of an "antenna" triplet sensitizer (B1316253). rsc.orgnih.gov
By covalently attaching a 4,4'-dialkoxybenzophenone moiety to the 1-acetyl-7-nitroindoline system, the efficiency of photorelease can be dramatically improved. rsc.orgnih.gov The benzophenone (B1666685) group acts as an antenna, absorbing light more effectively at certain wavelengths (e.g., 300 nm) than the nitroindoline (B8506331) chromophore itself. rsc.org Following light absorption, the sensitizer populates its triplet excited state and then efficiently transfers this energy to the acylnitroindoline moiety. This populates the reactive, short-lived triplet state of the nitroindoline, which then proceeds to release the carboxylic acid. rsc.orgnih.gov
This energy transfer mechanism is confirmed by a significant reduction in the triplet lifetime of the sensitizer in the conjugate compared to the sensitizer alone. rsc.orgnih.gov This antenna-sensitized approach has been shown to enhance the photosensitivity for acetate (B1210297) release by up to 20-fold compared to the non-sensitized parent compound. rsc.orgnih.gov This strategy has been successfully applied to create a more efficient photolabile precursor for L-glutamate, demonstrating its utility in complex biological systems. nih.govacs.org
| Compound | Photosensitivity Enhancement | Mechanism |
| 4,4'-dialkoxybenzophenone-acetyl-nitroindoline conjugate | Up to 20-fold | Triplet energy transfer from benzophenone antenna to nitroindoline |
This table illustrates the enhancement in photolytic efficiency achieved through antenna sensitization. rsc.orgnih.gov
Computational and Theoretical Studies on 5 Nitroindoline 7 Carboxylic Acid Photochemistry
Quantum Chemical Investigations of Excited State Dynamics
Quantum chemical methods are essential for mapping the energetic landscape and dynamic pathways that a molecule follows after absorbing light. These investigations for nitroaromatic compounds reveal a complex interplay of various electronic states that are accessible upon photoexcitation.
The photochemistry of a molecule is fundamentally governed by the topography of its ground state (S₀) and excited state potential energy surfaces (PES). For nitroaromatic compounds, photoexcitation typically populates bright, high-energy π-π* states, which then rapidly convert to lower-lying excited states. nih.gov The presence of the nitro group introduces low-lying n-π* states, originating from the excitation of a non-bonding electron on an oxygen atom to an antibonding π* orbital.
Table 1: Typical Electronic Transitions and States in Nitroaromatic Compounds
| Transition Type | Description | Involved Orbitals | Typical Character |
|---|---|---|---|
| π → π* | Excitation of an electron from a bonding π orbital to an antibonding π* orbital. | Aromatic ring and nitro group π-system | Strong absorption (high oscillator strength) |
This table presents generalized data for nitroaromatic compounds.
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-conjugated system. wikipedia.org These reactions are governed by the Woodward-Hoffmann rules, which predict the allowed stereochemical course based on the number of electrons involved and whether the reaction is thermally or photochemically induced. libretexts.org While the key photochemical step in 7-nitroindolines is not a classical sigmatropic shift, the intramolecular transfer of an oxygen atom from the nitro group to the indoline (B122111) ring to form a cyclic intermediate can be analyzed with similar orbital symmetry concepts.
The widely accepted mechanism for related 1-acyl-7-nitroindolines involves a photochemical transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group, which proceeds from the triplet excited state. nih.gov This is followed by the formation of a key intermediate, a nitronic anhydride (B1165640). This intramolecular rearrangement represents a significant alteration of bonding and can be computationally modeled to determine the transition state structure and the associated energy barrier. Theoretical investigations into analogous rearrangements, such as the N rsc.orgCurrent time information in Edmonton, CA.-sigmatropic shift in the benzidine (B372746) rearrangement, have been successfully studied using density functional theory (DFT), providing detailed mechanistic insights into the transition states and reaction pathways. rsc.org A similar approach for 5-Nitroindoline-7-carboxylic acid would involve mapping the reaction coordinate for the oxygen transfer on the excited state PES to identify the transition state and understand the electronic factors that facilitate this rearrangement.
Conical intersections (CIs) are points of degeneracy between two electronic states (e.g., S₁ and S₀) and act as highly efficient funnels for ultrafast, non-radiative decay from an upper to a lower electronic state. Current time information in Edmonton, CA. They are now recognized as central to understanding the reaction mechanisms of a vast number of photochemical processes. The topology of the PES around a CI dictates the subsequent reaction dynamics and can determine product ratios.
In the photochemistry of nitroaromatic compounds, CIs are believed to play a crucial role in the deactivation of the excited state. rsc.org After initial excitation, the molecule's trajectory on the excited state PES can lead it to a CI, from which it can rapidly return to the ground state, either regenerating the starting material or forming a photoproduct. For this compound, a CI between the excited state (likely T₁) and the ground state is the proposed gateway for the formation of the crucial nitronic anhydride intermediate. Quantum chemical calculations, such as those using multiconfigurational methods (e.g., CASSCF), are required to locate the geometry and energy of these CIs (specifically, the minimum energy conical intersection, or MECI). Identifying the MECI and the pathways leading to and from it would be critical to fully understanding the mechanism and efficiency of the photoreaction.
Computational Modeling of Intermediate Reactivity
Once the electronically excited molecule decays and forms a ground-state intermediate, its subsequent thermal reactions can be effectively modeled using standard computational chemistry techniques like DFT.
Experimental studies on 1-acyl-7-nitroindolines have identified a key transient intermediate, an acetic nitronic anhydride, which absorbs around 450 nm. nih.govrsc.org This intermediate is formed following the initial photochemical rearrangement. Its decay leads to the release of the carboxylic acid and the formation of other products. It is highly probable that the photolysis of this compound proceeds through an analogous nitronic anhydride intermediate.
The reactivity of this intermediate is highly dependent on the solvent composition, particularly the water content. nih.govrsc.org Computational modeling can be used to explore the different pathways for the hydrolysis of the nitronic anhydride. Two competing mechanisms have been proposed for 1-acyl-7-nitroindolines:
AAL1-like Cleavage: In solutions with high water content, this pathway predominates. It involves an alkyl-oxygen bond cleavage, leading to the release of the carboxylic acid and a 7-nitrosoindole product. nih.govrsc.org
AAC2 Mechanism: In solutions with low water content, a standard addition-elimination mechanism at the acyl carbon becomes more significant. This pathway involves the nucleophilic attack of water, also releasing the carboxylic acid but regenerating the 7-nitroindoline (B34716). nih.govrsc.org
Computational modeling of these pathways for the intermediate derived from this compound would involve calculating the free energy profiles for both the AAL1-like and AAC2 reactions. This would allow for a direct comparison of the activation barriers, providing a theoretical basis for the experimentally observed solvent-dependent product distributions.
Table 2: Observed Decay Rate of the Nitronic Anhydride Intermediate from a 1-Acyl-7-nitroindoline
| Compound | Solvent | Observed Rate Constant (k_obs) | Wavelength (λ_max) of Intermediate |
|---|
Data from laser flash photolysis studies on a model 1-acyl-7-nitroindoline. rsc.org
The pH of the solution can have a profound effect on photochemical reactions by altering the protonation states of the ground state molecule, the excited states, or the intermediates. unito.it For this compound, both the carboxylic acid group and the nitroindoline (B8506331) moiety have sites that can be protonated or deprotonated.
Computational studies can quantify these effects by:
Calculating pKa values: Theoretical methods can predict the pKa of the various functional groups on the starting material and key intermediates. Changes in protonation state will significantly alter the electronic structure and, consequently, the absorption spectra and photochemical reactivity.
Modeling Reaction Pathways in Different Protonation States: The stability of the nitronic anhydride intermediate and the activation barriers for its subsequent reactions can be calculated for different protonation states. For instance, protonation of the nitronic anhydride could potentially stabilize it or, conversely, catalyze its breakdown through a specific pathway. Studies on nitrophenols have shown that pH can dramatically alter reaction quantum yields and product distributions by changing the nature of the dominant excited states (e.g., protonated vs. deprotonated forms). unito.it Computational modeling could reveal if a similar protonation-dependent switch exists for the intermediates in the photolysis of this compound, thereby providing a route to control the reaction outcome.
Validation of Experimental Observations through Computational Data
In the realm of photochemistry, the synergy between experimental results and computational modeling is paramount for a comprehensive understanding of reaction mechanisms. Computational chemistry provides a powerful lens to interpret and validate the transient species and reaction pathways observed in experimental studies, such as transient absorption spectroscopy and photoproduct analysis. Although specific studies dedicated solely to this compound are not extensively documented in publicly available literature, the established methodologies applied to analogous nitroindoline compounds provide a robust framework for its investigation.
The photolysis of nitroindoline derivatives is known to proceed through complex reaction pathways involving excited states and transient intermediates. acs.orgnih.gov Computational methods, particularly quantum chemistry calculations, are instrumental in elucidating these intricate mechanisms. acs.org For instance, in studies of related compounds like 1-acyl-7-nitroindolines, computational data has been pivotal in supporting proposed photolysis pathways that differ from previously established mechanisms for similar chromophores. acs.orgresearchgate.net
Table 1: Key Computational Parameters in Photochemical Studies of Nitroindolines
| Parameter | Description | Relevance to this compound |
| Excited State Calculations | Prediction of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π, π→π). | Essential for understanding the initial photoexcitation process and predicting the absorption spectrum. |
| Potential Energy Surfaces | Mapping the energy landscape of the molecule in its ground and excited states to identify reaction coordinates, transition states, and intermediates. | Crucial for predicting the most likely photochemical reaction pathways and the structures of transient species. |
| Transient Species Characterization | Calculation of the spectroscopic signatures (e.g., absorption maxima) of predicted intermediates. | Allows for direct comparison with experimental transient absorption spectra to identify and confirm the presence of short-lived species. |
| Photoproduct Prediction | Determination of the thermodynamic stability and reaction barriers leading to potential final products. | Aids in the interpretation of experimental product analysis and confirms the proposed reaction mechanisms. |
Experimental techniques like transient absorption spectroscopy provide real-time snapshots of the photochemical reaction by monitoring the absorption of light by transient species. nih.gov The spectral and kinetic data obtained from these experiments can be directly compared with computationally predicted values. For example, the calculated absorption maxima of proposed intermediates for related nitroindolines have been shown to be in good agreement with the transient absorption bands observed experimentally, thereby validating the proposed mechanistic steps. nih.gov
Furthermore, computational studies can rationalize the formation of different photoproducts under varying experimental conditions. For instance, in the photolysis of N-acyl-7-nitroindolines, computational modeling has helped to explain the solvent-dependent formation of different products by evaluating the energetics of competing reaction pathways. researchgate.netresearchgate.net A similar approach would be invaluable in predicting and understanding the photoproduct distribution of this compound.
While direct experimental and computational data for this compound remains to be published, the established precedent in the study of similar nitroindoline compounds underscores the critical role of computational chemistry in validating and enriching experimental observations. Future research combining techniques like femtosecond transient absorption spectroscopy with high-level quantum chemical calculations will be essential to fully unravel the intricate photochemistry of this specific molecule.
Advanced Synthetic and Bioorganic Applications of 5 Nitroindoline 7 Carboxylic Acid Derivatives
Development of Photolabile Protecting Groups for Carboxylic Acids
The 7-nitroindoline (B34716) scaffold serves as an effective photolabile protecting group (PPG) for carboxylic acids. Specifically, 1-acyl-7-nitroindolines are employed to "cage" carboxylic acids, rendering them temporarily inactive. nih.govresearchgate.net The protection is readily cleaved upon irradiation with light, typically in the UV range, to release the free carboxylic acid with high efficiency. nih.gov This process is advantageous as it proceeds under mild, neutral conditions, avoiding the need for harsh chemical reagents that can be detrimental to sensitive molecules. nih.govdtu.dk
The mechanism of photorelease for 1-acyl-7-nitroindolines has been studied in detail. nih.govresearchgate.net Upon photoexcitation, the 1-acyl-7-nitroindoline undergoes a photochemical rearrangement, leading to the formation of a transient nitronic anhydride (B1165640) intermediate. nih.gov The subsequent cleavage of this intermediate releases the carboxylic acid and a 7-nitrosoindole byproduct. The rate and efficiency of this photorelease can be influenced by the substitution pattern on the indoline (B122111) ring and the nature of the solvent. nih.gov For instance, in aqueous solutions, the photorelease of carboxylic acids from 1-acyl-7-nitroindolines can occur on a submicrosecond timescale. nih.gov
The utility of 7-nitroindoline-based PPGs has been demonstrated in various contexts, including the protection of the γ-carboxyl group of the neurotransmitter glutamic acid. nih.gov This highlights their potential in neurochemical studies where precise control over the concentration of neuroactive compounds is crucial.
Table 1: Properties of Selected 7-Nitroindoline-Based Photolabile Protecting Groups for Carboxylic Acids
| Caging Group Derivative | Wavelength for Photolysis (nm) | Quantum Yield (Φ) | Key Features | Reference |
| 1-Acyl-7-nitroindoline | >300 | Varies with substrate and solvent | Rapid release in aqueous solution. | nih.gov |
| 5-Bromo-1-acyl-7-nitroindoline | ~350-400 | Not specified | Used for photoactivatable peptide synthesis. | acs.org |
| 5,7-Dinitroindoline | Not specified | Not specified | Employed in all-photochemical peptide synthesis. | acs.org |
Design and Synthesis of "Caged" Compounds for Spatiotemporal Control
The concept of "caging" involves the temporary inactivation of a biologically active molecule by chemical modification with a photolabile group. Derivatives of 5-nitroindoline-7-carboxylic acid are excellent candidates for creating such "caged" compounds due to their efficient photochemistry. nih.govnih.gov This technology allows for the precise release of the active molecule at a specific time and location by applying a focused light source, offering unparalleled spatiotemporal control in complex biological systems. nih.gov
A significant application of 7-nitroindoline-caged compounds is in the field of neuroscience, where they are used for the controlled photorelease of neuroactive molecules like amino acid neurotransmitters. acs.org By caging a neurotransmitter such as glutamate (B1630785) with a 7-nitroindoline derivative, its biological activity is blocked. Upon irradiation, the active neurotransmitter is released in its native form, allowing researchers to study the dynamics of synaptic transmission and receptor function with high precision.
The release of molecules from 7-nitroindoline-caged compounds can be triggered by either one-photon or two-photon absorption. One-photon photolysis typically utilizes UV light to excite the photolabile group. acs.org
Two-photon photolysis, on the other hand, employs a focused, high-intensity near-infrared (NIR) laser. nih.govnih.gov This technique offers significant advantages for biological applications, including deeper tissue penetration, lower light scattering, and reduced photodamage to surrounding tissues. nih.gov The non-linear nature of two-photon absorption confines the photolysis to a very small focal volume, providing exceptional three-dimensional spatial resolution. nih.govnih.gov N-acyl-7-nitroindolines have been successfully used in two-photon uncaging experiments, demonstrating their suitability for advanced biological imaging and manipulation techniques. acs.orgnih.govnih.gov For instance, a polypeptide containing N-peptidyl-7-nitroindoline units was shown to undergo photolysis via a two-photon absorption process, highlighting its potential for creating microstructures within a material. nih.govnih.gov
Table 2: Comparison of One-Photon and Two-Photon Photolysis for 7-Nitroindoline Caged Compounds
| Feature | One-Photon Photolysis | Two-Photon Photolysis | Reference |
| Excitation Wavelength | UV | Near-Infrared (e.g., 710 nm) | acs.orgnih.gov |
| Spatial Resolution | Lower | High (sub-femtoliter volume) | nih.gov |
| Tissue Penetration | Limited | Deeper | nih.gov |
| Photodamage | Higher potential for off-target damage | Reduced off-target damage | nih.gov |
| Applications | General uncaging experiments | High-resolution mapping of neuronal circuits, localized drug release | nih.govnih.gov |
Utility in Peptide Synthesis and Modification
The photocleavable nature of this compound derivatives has been harnessed in the field of peptide chemistry, offering novel strategies for synthesis and modification.
In solid-phase peptide synthesis (SPPS), a growing peptide chain is anchored to a solid support via a linker. The final peptide is then cleaved from the support. Photolabile linkers based on the 7-nitroindoline scaffold provide a mild and orthogonal method for this cleavage step. dtu.dk Unlike traditional acid-labile linkers that require harsh cleavage cocktails, photolabile linkers allow the release of the synthesized peptide simply by irradiation, which is compatible with sensitive peptide sequences. nih.govnih.gov
A 7-nitroindoline-based linker has been developed for SPPS that facilitates the photochemical synthesis of peptide thioesters and hydrazides. acs.org These functionalized peptides are valuable intermediates for the synthesis of larger proteins and cyclic peptides through native chemical ligation and other fragment condensation strategies. The use of a photolabile linker avoids the premature cleavage that can occur with acid-sensitive linkers during the removal of side-chain protecting groups. nih.gov
Beyond their role as linkers, 7-nitroindoline derivatives can be incorporated directly into the backbone of a peptide. nih.govresearchgate.net This creates specific, photosensitive cleavage sites within the peptide chain. Upon irradiation, the amide bond adjacent to the nitroindoline (B8506331) moiety is cleaved, resulting in the fragmentation of the peptide into smaller, well-defined segments. nih.govnih.govnih.gov
This strategy has been demonstrated with a collagen-like peptide containing multiple N-peptidyl-7-nitroindoline units. nih.govresearchgate.net Photolysis of this peptide, either by one-photon or two-photon excitation, led to its decomposition into the expected smaller peptide fragments. nih.govnih.govnih.govresearchgate.net This approach opens up possibilities for creating photo-responsive biomaterials and for the controlled disassembly of peptide-based nanostructures. Furthermore, the investigation of photocleavable tags in the gas phase has provided insights into the fundamental mechanisms of fragmentation, which can differ from those observed in solution. rsc.org
Synthesis of Peptide Thioesters for Native Chemical Ligation (NCL)
Native chemical ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the formation of a native peptide bond between two unprotected peptide segments. A critical component of this reaction is a peptide with a C-terminal thioester. The synthesis of these peptide thioesters can be challenging, particularly when using Fmoc-based solid-phase peptide synthesis (SPPS).
To overcome these synthetic hurdles, various methods have been developed, including the use of photolabile auxiliaries. These auxiliaries, often attached to the N-terminus of a peptide, contain a thiol moiety that mimics the function of a cysteine residue in the initial capture step of NCL. Following ligation, the auxiliary can be removed by UV irradiation. For instance, a 2-mercapto-1-(2-nitrophenyl)ethylamine (Mnpe-amine) moiety has been successfully used as a photoremovable auxiliary in peptide synthesis. capes.gov.br This moiety is attached to the N-terminus of a seryl peptide and, after ligation with a peptide thioester, can be cleaved by UV light at 365 nm. capes.gov.br
Another strategy involves the use of crypto-thioesters, which are precursors that can be converted into the active thioester in situ. Peptide o-aminoanilides, for example, can be activated with sodium nitrite (B80452) in an aqueous solution to form peptide thioesters suitable for NCL. tsinghua.edu.cn This approach allows for the convergent synthesis of proteins from readily prepared peptide o-aminoanilides. tsinghua.edu.cn
The development of photolabile protecting groups (PPGs) has also been instrumental in advancing NCL techniques. wikipedia.orgmdpi.com Nitrobenzyl derivatives are among the most common PPGs, valued for their versatility in protecting a wide range of functional groups. mdpi.com These groups can be cleaved with light, offering a traceless method for deprotection that simplifies reaction workup and improves product purity. mdpi.com
The table below summarizes key approaches for generating peptide thioesters for NCL.
| Method | Description | Key Features |
| Photolabile Auxiliaries | Thiol-containing auxiliaries that mimic cysteine and are removed by UV light post-ligation. capes.gov.brgoettingen-research-online.de | Enables ligation at non-cysteine sites; traceless removal. |
| Crypto-Thioesters | Precursors that are converted to active thioesters in situ. tsinghua.edu.cn | Avoids direct synthesis of reactive thioesters; allows for convergent protein synthesis. tsinghua.edu.cn |
| Photolabile Protecting Groups | Light-sensitive groups that protect the carboxyl terminus and are removed by photolysis to generate the thioester. mdpi.comresearchgate.net | Traceless deprotection; compatible with various synthetic strategies. mdpi.com |
Applications in Nucleic Acid Chemistry
The photoreactive nature of nitroindoline derivatives has also been harnessed in the field of nucleic acid chemistry. These compounds can be incorporated into nucleosides and oligonucleotides to act as photosensitizers and to facilitate photo-cross-linking, providing powerful tools for studying nucleic acid structure and function.
Photoreactivity of Nucleoside and Oligonucleotide Conjugates
N-Acetyl-7-nitroindoline derivatives have been shown to be photo-activated to acetylate amines, forming amides. jst.go.jp This reactivity has been explored by incorporating N-acetyl-7-nitroindoline moieties into 2'-deoxyribose structures. jst.go.jp When these modified nucleosides are incorporated into oligodeoxynucleotides and irradiated with UV light in the presence of a complementary RNA strand, different outcomes are observed depending on the point of attachment. jst.go.jp For instance, when the indoline unit is connected at the 5-position of the deoxyribose, photo-activation leads to the deacetylation of the nitroindoline derivative without affecting the RNA strand. jst.go.jp In contrast, attachment at the 3-position can result in the acetylation of the RNA strand. jst.go.jp
Photo-Cross-Linking Strategies in Nucleic Acid Systems
Photo-cross-linking is a valuable technique for elucidating the interactions between nucleic acids and other molecules, particularly proteins. nih.gov When an N-acetyl-7-nitroindoline derivative is conjugated to a flexible glycerol (B35011) unit and incorporated into an oligodeoxynucleotide, it can form a photo-cross-linked adduct with a complementary RNA strand upon UV irradiation. jst.go.jp This demonstrates the potential of these derivatives as agents for site-specific cross-linking within nucleic acid duplexes. The mechanism of cross-linking is thought to involve the photo-induced formation of a reactive nitronic anhydride intermediate. jst.go.jp
The table below details the photoreactivity of different N-acetyl-7-nitroindoline nucleoside conjugates.
| Conjugate Structure | Outcome of Photoreaction with RNA |
| Indoline linked at the 5-position of 2'-deoxyribose | Deacetylation of the nitroso derivative without affecting the RNA. jst.go.jp |
| Indoline linked at the 3-position of 2'-deoxyribose | Suggested acetylation of the RNA strand. jst.go.jp |
| Indoline linked to a glycerol unit | Formation of a photo-cross-linked adduct with the RNA. jst.go.jp |
Use as Photoactivatable Acylating Reagents under Mild Conditions
A key feature of N-acyl-7-nitroindolines is their ability to function as photoactivatable acylating reagents. nih.gov Upon irradiation with near-UV light, these compounds generate a highly reactive nitronic anhydride intermediate. nih.gov This intermediate can then acylate a variety of nucleophiles, including water, alcohols, and amines, under neutral conditions. nih.gov This property makes them valuable for "caged" compound applications, where a biologically active molecule is released upon light exposure. nih.gov
The synthesis of N-acyl-7-nitroindolines can be challenging due to the poor nucleophilicity of the indoline nitrogen. acs.org To address this, researchers have developed more accessible photoreactive compounds, such as 5-bromo-7-nitroindoline-S-thiocarbamates. nih.gov These compounds can be synthesized efficiently and undergo photolysis, expanding the range of available photoactivatable reagents. nih.gov
Mechanistic studies have revealed that the photorelease of carboxylic acids from 1-acyl-7-nitroindolines proceeds through different pathways depending on the water content of the solvent. researchgate.netnih.gov In solutions with high water content, the reaction primarily yields the released carboxylic acid and 7-nitrosoindole. nih.gov In contrast, in solutions with low water content, the main products are the carboxylic acid and 7-nitroindoline. nih.gov These studies have provided valuable insights into the reaction mechanism, facilitating the design of new and improved photoactivatable systems.
Integration into Materials Science for Micropatterning Applications
The precise spatiotemporal control offered by the photolytic cleavage of 7-nitroindoline derivatives makes them suitable for applications in materials science, particularly for micropatterning and photolithography. acs.org The ability of compounds like 7-nitroindoline thiocarbamates to undergo photolysis via both one-photon and two-photon absorption mechanisms is especially significant. nih.govacs.org Two-photon absorption, using an infrared femtosecond laser, allows for highly localized activation within a three-dimensional space, enabling the creation of intricate micropatterns with high resolution. acs.org This capability opens up possibilities for the fabrication of advanced materials and devices with tailored surface properties.
Analytical and Spectroscopic Characterization Methodologies for 5 Nitroindoline 7 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-nitroindoline-7-carboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of individual atoms within the molecule.
In ¹H NMR spectroscopy, the chemical shifts of protons offer insights into their electronic environment. For instance, protons on carbon atoms adjacent to a carboxylic acid typically resonate in the 2-3 ppm region. libretexts.org The acidic proton of the carboxylic acid group itself is highly deshielded and appears far downfield, usually between 10 and 12 ppm, which is a distinctive feature. libretexts.orglibretexts.org Hydrogen bonding can cause this peak to appear as a broad singlet, and its signal will disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range. libretexts.orglibretexts.org This is not as far downfield as the carbonyl carbons of aldehydes or ketones, which are found in the 180-220 ppm region. libretexts.org For carboxylic acids, aromatic and α,β-unsaturated acids tend to have their carboxyl carbon signals at the upfield end of the range (~165 ppm), while saturated aliphatic acids are at the downfield end (~185 ppm). pressbooks.pub
For derivatives of this compound, such as amides, the chemical shifts of protons and carbons will be influenced by the specific substituents. For example, in amides, the N-H protons typically absorb between 7.5 and 8.5 ppm, and these peaks are often broad due to quadrupolar broadening from the ¹⁴N nucleus. libretexts.org Protons on carbons adjacent to the amide nitrogen usually resonate between 2.0 and 3.0 ppm. libretexts.org
Detailed two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Total Correlation Spectroscopy (TOCSY), can be employed to establish connectivity between different parts of the molecule, which is particularly useful for complex derivatives. princeton.edu
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Carboxylic Acids and Their Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10-12 (broad singlet) | 160-185 |
| Protons α to -COOH | 2-3 | - |
| Amide (R-CO-NH-R') | 7.5-8.5 (N-H) | 160-180 (C=O) |
| Protons α to Amide N | 2.0-3.0 | - |
Data compiled from multiple sources. libretexts.orglibretexts.orgpressbooks.publibretexts.org
Mass Spectrometry for Molecular Weight and Fragment Identification
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and its derivatives, as well as for identifying their fragmentation patterns, which aids in structural confirmation. In mass spectrometry, the molecular ion peak (M+) provides the molecular weight of the compound. For simple nitriles, the molecular ion peak can be weak or absent, with a prominent M-1 peak often observed due to the loss of a hydrogen atom. libretexts.org
For carboxylic acids, characteristic fragmentation patterns include the loss of the hydroxyl group (-OH), resulting in a peak at M-17, and the loss of the entire carboxyl group (-COOH), leading to a peak at M-45. libretexts.org These fragmentation patterns are valuable for identifying the presence of a carboxylic acid moiety within a molecule.
In the context of complex biological samples, derivatization is often employed to enhance the sensitivity and chromatographic separation of carboxylic acids. For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used as a derivatizing agent for the analysis of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Photoreaction Monitoring and Kinetics
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for monitoring the photoreactions of this compound and its derivatives, as these compounds often possess chromophores that absorb light in the UV-Vis region. The absorption maxima and any changes in the absorption spectrum upon irradiation provide critical information about the photochemical processes occurring.
For example, the photolysis of 7-nitroindoline-S-thiocarbamates, derivatives of nitroindoline (B8506331), can be monitored by UV-Vis spectrophotometry. acs.org Upon illumination with 350 nm light, the initial absorption maximum of the thiocarbamate disappears, while a new absorption maximum appears at a longer wavelength (around 480 nm), indicating the formation of a new aromatic compound. acs.org This allows for the study of the photoreactivity and the kinetics of the reaction.
In studies of 1-acyl-7-nitroindolines, which are used as photoactivated protecting groups, UV-Vis spectroscopy is used to follow the release of the carboxylic acid. researchgate.net The change in the UV-Vis spectrum over time allows for the determination of reaction rates and the observation of transient species. researchgate.net For instance, the tautomerization of a photogenerated intermediate can be observed through changes in the UV-Vis traces at specific wavelengths. researchgate.net
Table 2: UV-Vis Absorption Maxima for Selected Nitroindoline Derivatives
| Compound | Solvent/Conditions | Absorption Maxima (λmax) |
| 7-Nitroindoline-S-thiocarbamate 7 | CH₃CN/H₂O 4:1 | 359 nm |
| 7-Nitroindoline-S-thiocarbamate 8 | CH₃CN/H₂O 4:1 | 352 nm |
| 7-Nitroindoline-S-thiocarbamate 9 | CH₃CN/H₂O 4:1 | 346 nm |
| Photoproduct of thiocarbamate photolysis | CH₃CN/H₂O 4:1 | ~480 nm |
| Photogenerated intermediate of 1-acyl-7-nitroindoline | Wholly aqueous medium | 450 nm |
Data extracted from research articles. acs.orgresearchgate.net
Chromatographic Techniques (e.g., LC-MS) for Purity Assessment and Product Analysis
Chromatographic techniques, particularly when coupled with mass spectrometry (LC-MS), are indispensable for assessing the purity of this compound and its derivatives, as well as for analyzing the products of their reactions.
Liquid chromatography (LC) separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov When coupled with a mass spectrometer, each separated component can be identified by its mass-to-charge ratio, providing a powerful analytical tool for complex mixtures. nih.govmdpi.com
In the analysis of tryptophan-related metabolites, which include indole (B1671886) structures, UHPLC-MS/MS methods have been developed to monitor multiple analytes simultaneously. mdpi.comnih.gov These methods often involve reversed-phase chromatography with a gradient elution to achieve separation. mdpi.com The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection through multiple reaction monitoring (MRM). mdpi.com
For the quantitative analysis of carboxylic acids in biological fluids, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) followed by LC-MS/MS is a common strategy. nih.gov This approach improves the chromatographic properties and ionization efficiency of the analytes, leading to better sensitivity and accuracy. nih.gov The validation of such methods typically includes assessing linearity, precision, accuracy, and the limits of detection and quantification. nih.govnih.gov
Future Directions and Research Perspectives for 5 Nitroindoline 7 Carboxylic Acid Chemistry
Exploration of Novel 7-Nitroindoline (B34716) Core Modifications for Enhanced Properties
Future research into 5-Nitroindoline-7-carboxylic acid should prioritize a systematic exploration of modifications to its core structure to enhance its physicochemical and photochemical properties. The existing literature on substituted 1-acyl-7-nitroindolines indicates that the electronic nature of substituents significantly impacts photolysis efficiency. nih.govrsc.org For instance, electron-donating groups can sometimes lead to non-productive pathways, whereas additional electron-withdrawing groups, such as in 1-acetyl-5,7-dinitroindoline, have been shown to improve photolysis efficiency in aqueous solutions. nih.gov
The presence of a second nitro group at the 5-position in the target molecule is hypothesized to further enhance its photosensitivity and quantum yield. The carboxylic acid group at the 7-position, while synthetically challenging to incorporate, offers a key handle for conjugation to a wide array of molecules. Future studies should focus on:
Systematic derivatization: A library of derivatives should be synthesized where the carboxylic acid is converted to esters, amides, and other functional groups. This would not only broaden the scope of its applications but also allow for a systematic study of how these modifications affect the electronic structure and, consequently, the photorelease properties.
Introduction of additional substituents: The introduction of further substituents on the aromatic ring, such as halogens or alkoxy groups, could be explored to fine-tune the absorption wavelength and photorelease kinetics. This would allow for the development of a palette of this compound-based PPGs with a range of properties.
Development of water-soluble derivatives: For biological applications, enhancing the water solubility of the this compound core is crucial. This could be achieved by introducing polar functional groups or by conjugation to hydrophilic polymers like polyethylene glycol (PEG).
A comparative study of the photophysical properties of these novel derivatives would be essential to build a comprehensive understanding of the structure-property relationships in this class of compounds.
| Compound | Substitution Pattern | Observed/Expected Effect on Photolysis |
| 1-acetyl-4,5-methylenedioxy-7-nitroindoline | Electron-donating | Inert to 350 nm irradiation nih.gov |
| 1-acetyl-5,7-dinitroindoline | Electron-withdrawing | Improved photolysis efficiency nih.gov |
| 1-acetyl-4-methoxy-5,7-dinitroindoline | Electron-donating and withdrawing | Improved photolysis efficiency nih.gov |
| This compound | Electron-withdrawing | Hypothesized to have high photolysis efficiency |
Advanced Mechanistic Investigations to Resolve Remaining Complexities
The currently accepted mechanism for the photorelease of carboxylic acids from 1-acyl-7-nitroindolines involves the formation of a critical nitronic anhydride (B1165640) intermediate. rsc.orgresearchgate.net The reaction then proceeds through two competing, solvent-dependent pathways: one leading to the release of the carboxylic acid and a 7-nitrosoindole, and the other yielding the carboxylic acid and the corresponding 7-nitroindoline. rsc.orgresearchgate.net
For this compound derivatives, the strong electron-withdrawing nature of the two nitro groups and the carboxylic acid could significantly influence the stability and reactivity of the nitronic anhydride intermediate. Advanced mechanistic studies will be crucial to elucidate these effects. Future research in this area should include:
Femtosecond transient absorption spectroscopy: This technique can be used to directly observe the formation and decay of short-lived intermediates, such as the excited states and the nitronic anhydride, on their natural timescale.
Computational modeling: High-level quantum chemistry calculations can provide detailed insights into the electronic structure of the ground and excited states, the energy barriers for different reaction pathways, and the influence of substituents on the mechanism. acs.org
Isotope labeling studies: The use of ¹³C and ¹⁵N labeled isotopes in conjunction with NMR and mass spectrometry can help to trace the fate of individual atoms during the photoreaction, providing unambiguous evidence for the proposed mechanisms. nih.gov
These advanced studies will not only provide a deeper understanding of the photochemistry of this compound but also inform the rational design of new and improved photoreleasable systems.
| Mechanistic Aspect | Investigative Technique | Expected Outcome |
| Excited state dynamics | Femtosecond transient absorption | Direct observation of intermediate species researchgate.net |
| Reaction pathways and transition states | Quantum chemistry calculations | Elucidation of substituent effects on reaction barriers acs.org |
| Atomic rearrangements | Isotope labeling studies | Unambiguous confirmation of reaction mechanisms nih.gov |
Expansion of Synthetic Applications in Emerging Fields
The unique properties of this compound make it an attractive candidate for a wide range of applications in emerging scientific fields. The carboxylic acid functionality provides a versatile anchor point for attachment to various substrates, while the photoreleasable nature of the indoline (B122111) core allows for on-demand release.
Potential areas of application that warrant future investigation include:
Materials Science: The development of photoresponsive polymers and hydrogels is a rapidly growing field. biomaterials.org this compound could be incorporated as a photocleavable crosslinker, allowing for the light-induced degradation or modification of material properties. This could have applications in drug delivery, tissue engineering, and soft robotics.
Bioorganic Chemistry: The ability to release biologically active molecules with high spatial and temporal control is of great interest. nih.gov this compound could be used to "cage" a variety of biomolecules, including neurotransmitters, signaling molecules, and enzymes. nih.gov The enhanced photosensitivity of this scaffold may allow for the use of lower light doses, which is particularly important for applications in living systems.
Synthetic Organic Chemistry: Photoremovable protecting groups offer an orthogonal strategy to traditional acid- or base-labile groups. azom.com The unique reactivity of the this compound scaffold could be exploited in complex total synthesis projects, enabling the selective deprotection of a functional group under mild, light-induced conditions.
The successful implementation of these applications will require the development of robust and efficient synthetic routes to this compound and its derivatives.
Development of More Efficient and Tunable Photorelease Systems
A key goal in the development of photoreleasable systems is to improve their efficiency and to allow for tuning of their properties. For this compound, future research should focus on several key areas to achieve these goals:
Two-photon absorption: Many 7-nitroindoline derivatives have been shown to undergo photolysis via two-photon absorption, which allows for the use of lower energy, near-infrared light that can penetrate deeper into biological tissues with less photodamage. acs.orgnih.gov The two-photon absorption cross-section of this compound derivatives should be investigated and optimized.
Red-shifted absorption: Shifting the absorption maximum of the photoreleasable group to longer wavelengths is highly desirable for biological applications to minimize cellular autofluorescence and light scattering. This could be achieved through chemical modifications of the this compound core, such as extending the π-conjugation of the aromatic system.
Orthogonal photorelease: The development of photoreleasable systems that can be cleaved with different wavelengths of light would allow for the sequential release of multiple molecules in the same system. By modifying the electronic structure of the this compound core, it may be possible to create a set of mutually orthogonal PPGs.
Controllable afterglow systems: Recent advancements have shown the potential for tunable afterglow systems for applications in sensing and data encryption. nih.govnih.gov Future research could explore the integration of the this compound moiety into such systems, enabling photo-controlled energy storage and release.
The development of these more efficient and tunable photorelease systems will significantly expand the utility of this compound and its derivatives in a wide range of scientific and technological applications.
Q & A
Q. How can researchers critically evaluate the validity of a study claiming novel bioactivity for this compound?
- Methodological Guidance :
- Assess sample size adequacy and statistical power. Underpowered studies (n < 3) may yield false positives .
- Scrutinize control groups for relevance (e.g., solvent-only controls for solubility artifacts) .
- Cross-check reported spectral data with public databases (e.g., NIST, PubChem) to detect inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
